Pilocarpine

Vue d'ensemble

Description

La pilocarpine est un alcaloïde naturel dérivé des feuilles de la plante Pilocarpus . C'est un agoniste des récepteurs muscariniques qui est utilisé depuis plus d'un siècle pour traiter diverses affections ophtalmiques, telles que le glaucome et la sécheresse buccale . La this compound est connue pour sa capacité à stimuler la sécrétion de salive et de sueur, ce qui la rend utile dans le traitement de maladies telles que le syndrome de Sjögren .

Mécanisme D'action

Target of Action

Pilocarpine is a muscarinic acetylcholine agonist . It primarily targets the M3 subtype of muscarinic receptors found on the iris sphincter muscle and the ciliary muscle . These receptors play a crucial role in the contraction of these muscles, leading to pupil constriction (miosis) and facilitating the outflow of aqueous humor from the eye .

Mode of Action

This compound interacts with its targets, the M3 muscarinic receptors, causing these muscles to contract . This interaction results in pupil constriction (miosis) and an increase in tension on the scleral spur, thereby opening the trabecular meshwork . This facilitates the outflow of aqueous humor from the eye, which leads to a decrease in intraocular pressure .

Biochemical Pathways

The activation of the M3 muscarinic receptors by this compound leads to a series of biochemical reactions. These reactions result in the contraction of the iris sphincter muscle and the ciliary muscle . The contraction of these muscles leads to the opening of the trabecular meshwork, facilitating the outflow of aqueous humor from the eye .

Pharmacokinetics

This compound is well absorbed when administered topically in the eye or orally . It distributes widely in the body and can cross the blood-brain barrier due to its lipophilic nature . This compound is metabolized in the liver and primarily excreted in the urine . The elimination half-life of this compound is 0.76 hours for a 5 mg dose and 1.35 hours for a 10 mg dose .

Result of Action

The primary result of this compound’s action is the reduction of intraocular pressure. This is achieved through the contraction of the iris sphincter muscle and the ciliary muscle, leading to the opening of the trabecular meshwork and the outflow of aqueous humor from the eye . This compound also stimulates the secretion of various exocrine glands, such as sweat, lacrimal, salivary, and gastrointestinal glands .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain conditions, such as Sjögren’s Syndrome or radiotherapy for cancer of the head and neck, can affect the action of this compound . Additionally, the concentration of this compound and the increase in acetylcholinesterase (AChE) level may also influence its apoptotic effect .

Applications De Recherche Scientifique

Pilocarpine has a wide range of scientific research applications. In chemistry, it is used to study the effects of muscarinic receptor agonists . In biology, this compound is used to stimulate the secretion of exocrine glands, such as sweat and saliva . In medicine, it is used to treat conditions like glaucoma, dry mouth, and presbyopia . This compound is also used in the industry to develop new formulations and delivery methods for ophthalmic solutions .

Analyse Biochimique

Biochemical Properties

Pilocarpine is non-selective for the various muscarinic receptors but does not stimulate nicotinic acetylcholine receptors . It is a peripheral stimulant of the parasympathetic system and has been used as both a miotic and a diaphoretic agent .

Cellular Effects

Clinically, This compound has been shown to increase resting and stimulate salivary flow, decrease subjective oral dryness, and decrease difficulties with chewing and speaking in patients with xerostomia . It was shown that oral this compound not only caused an increase in salivary flow but also normalized chronic graft-versus-host disease-induced salivary biochemical and immunological alterations .

Molecular Mechanism

This reversal of the induced quantitative and qualitative alterations restored the saliva’s normal biochemical, immunological and antimicrobial protective characteristics . It has also has been recommended for the treatment of Sjogren’s syndrome, as well as for the anticholinergic side effects of desipramine and opioids .

Temporal Effects in Laboratory Settings

A sensitive, specific and rapid high performance liquid chromatography–atmospheric pressure chemical ionization source-tandem mass spectrometry (LC-APCI-MS-MS) method for the determination of This compound in human plasma was developed and validated . The method is based on liquid–liquid extraction, followed by a reversed-phase liquid chromatographic separation, and detected by means of tandem mass spectrometry .

Dosage Effects in Animal Models

The linear calibration curve covered a concentration range of 2–500 μg L −1. The intra- and inter-day precisions for This compound were <10% and the accuracies were between 90 and 110% .

Metabolic Pathways

This compound: is hydrolyzed predominantly in tissues and plasma to pilocarpic acid via Michaelis-Menten kinetics . Additional hydrolytic and oxidative metabolism may occur in the liver, and a minor fraction of this compound (20%) is excreted unchanged in the urine .

Transport and Distribution

The concentration of This compound secreted into saliva may depend on the plasma concentration .

Subcellular Localization

The subcellular localization of This compound Given its role in stimulating the parasympathetic system and its effects on various cellular processes, it can be inferred that this compound likely interacts with receptors on the cell surface to exert its effects .

Méthodes De Préparation

La pilocarpine peut être extraite des feuilles de Pilocarpus microphyllus par un processus en plusieurs étapes. L'échantillon est humidifié avec de l'hydroxyde de sodium dilué pour transformer l'alcaloïde en sa forme de base libre, puis extrait à l'aide de chloroforme ou d'un solvant organique approprié . Les méthodes de production industrielle font appel à l'acide malique ou au n-butyraldéhyde comme matières premières, suivies d'une série de réactions comprenant la condensation, l'oxydation, l'estérification et la sulfonylation .

Analyse Des Réactions Chimiques

La pilocarpine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents halogénants et les solvants organiques . Les principaux produits formés à partir de ces réactions comprennent différents dérivés de la this compound, qui peuvent être utilisés à diverses fins thérapeutiques .

Applications de la recherche scientifique

La this compound a un large éventail d'applications en recherche scientifique. En chimie, elle est utilisée pour étudier les effets des agonistes des récepteurs muscariniques . En biologie, la this compound est utilisée pour stimuler la sécrétion des glandes exocrines, telles que la sueur et la salive . En médecine, elle est utilisée pour traiter des affections telles que le glaucome, la sécheresse buccale et la presbytie . La this compound est également utilisée dans l'industrie pour développer de nouvelles formulations et méthodes d'administration de solutions ophtalmiques .

Mécanisme d'action

La this compound agit comme un agoniste des récepteurs muscariniques, ciblant spécifiquement le sous-type de récepteur muscarinique M3 présent sur le muscle sphincter de l'iris et le muscle ciliaire . Lors de son activation, le muscle sphincter de l'iris se contracte, ce qui entraîne une constriction de la pupille (myosis). Le muscle ciliaire se contracte également, ce qui permet le drainage de l'humeur aqueuse de la chambre antérieure de l'œil, réduisant ainsi la pression intraoculaire liée au glaucome .

Comparaison Avec Des Composés Similaires

La pilocarpine est souvent comparée à d'autres agonistes des récepteurs muscariniques, tels que le carbachol et le béthanechol . Contrairement à la this compound, le carbachol est un composé synthétique qui est plus résistant à l'hydrolyse par l'acétylcholinestérase . Le béthanechol, quant à lui, est principalement utilisé pour traiter la rétention urinaire et n'a pas d'applications ophtalmiques significatives . La capacité unique de la this compound à stimuler à la fois la sécrétion des glandes exocrines et à réduire la pression intraoculaire en fait un composé polyvalent dans les milieux médicaux et de recherche .

Activité Biologique

Pilocarpine is a potent muscarinic agonist primarily derived from the leaves of the Pilocarpus species. It is widely recognized for its pharmacological effects on various exocrine glands, particularly in stimulating salivary secretion. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

This compound acts primarily on muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is predominantly expressed in salivary and lacrimal glands. Upon binding to these receptors, this compound activates a G-protein-coupled signaling cascade that leads to increased intracellular calcium levels and subsequent glandular secretion.

- Muscarinic Receptor Subtypes Affected :

- M1 : Involved in cognitive functions.

- M2 : Modulates cardiac function.

- M3 : Primarily responsible for glandular secretion and smooth muscle contraction.

- M4 : Involved in modulating neurotransmitter release.

- M5 : Less understood but implicated in dopaminergic pathways.

The activation of these receptors results in several physiological effects, including miosis (constriction of the pupil), increased sweating, and enhanced salivation .

Pharmacokinetics

This compound is administered orally or topically (in eye drops). Its pharmacokinetic profile includes:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.

- Distribution : It does not significantly bind to plasma proteins, allowing for efficient distribution to target tissues .

- Metabolism : Primarily metabolized via CYP2A6-mediated hydroxylation and hydrolysis, producing metabolites with negligible pharmacological activity .

- Elimination : Excreted predominantly through urine; the half-life is approximately 2-3 hours .

Clinical Applications

This compound is primarily utilized in the treatment of xerostomia (dry mouth), particularly in patients suffering from Sjögren's syndrome or undergoing radiation therapy for head and neck cancers. Its efficacy has been demonstrated in numerous clinical trials.

Efficacy Studies

A review of several key studies illustrates this compound's effectiveness:

| Study | Condition | Dosage | Outcome |

|---|---|---|---|

| Schuller et al. (1989) | Radiation-induced xerostomia | 3.0 mg t.i.d | 60% of patients showed increased salivary flow after 6 weeks |

| Fox et al. (1991) | Sjögren’s syndrome | 5.0 mg t.i.d for 5 months | ~68% reported significant improvement in salivation |

| Johnson et al. (1993) | Radiation-induced xerostomia | 5.0 mg or 10 mg t.i.d for 12 weeks | 44% and 46% reported improved oral dryness |

| Wu et al. (2006) | Sjögren’s syndrome | 5.0 mg q.i.d for 12 weeks | Significant amelioration of mouth dryness symptoms |

These studies collectively support this compound's role as a first-line treatment for xerostomia, demonstrating significant improvements in patient-reported outcomes and objective measures of salivary flow .

Case Studies

Long-term use of this compound has been documented in various case studies focusing on patients with radiation-induced xerostomia:

- A retrospective study highlighted that patients receiving this compound maintained improved salivary function over extended periods without significant adverse effects, suggesting its practicality for chronic management .

- Another study evaluated the use of this compound in conjunction with antioxidant-functionalized thermogels, showing enhanced therapeutic efficacy due to improved drug delivery systems .

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as excessive sweating (diaphoresis), gastrointestinal disturbances, and cardiovascular effects due to its systemic cholinergic activity. Most adverse reactions are mild and manageable .

Propriétés

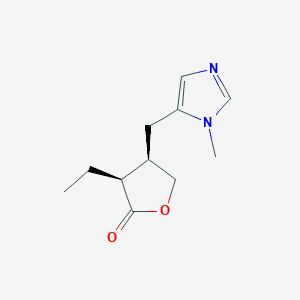

IUPAC Name |

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHFTSOMWOSFHM-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021162 | |

| Record name | Pilocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260 °C @ 5 MM HG (PARTIAL CONVERSION TO ISOPILOCARPINE) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HCL/, SOL IN WATER, ALC, CHLOROFORM; SPARINGLY SOL IN ETHER, BENZENE; ALMOST INSOL IN PETROLEUM ETHER, SOL IN ETHANOL, DIETHYL ETHER, 2.07e+00 g/L | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pilocarpine is a cholinergic parasympathomimetic agent. It increase secretion by the exocrine glands, and produces contraction of the iris sphincter muscle and ciliary muscle (when given topically to the eyes) by mainly stimulating muscarinic receptors., ...ACT PRIMARILY @ MUSCARINIC RECEPTORS OF AUTONOMIC EFFECTOR CELLS, GANGLIONIC EFFECTS CAN ALSO BE OBSERVED. THIS IS PARTICULARLY TRUE OF PILOCARPINE, ALTHOUGH ITS GANGLIONIC ACTION ALSO INVOLVES STIMULATION OF MUSCARINIC RECEPTORS..., ...AFTER TOPICAL INSTILLATION, MIOSIS BEGINS IN 15 TO 30 MIN & LASTS 4 TO 8 HR. REDUCTION OF INTRAOCULAR PRESSURE IS MAXIMAL IN 2 TO 4 HR, WHICH CORRELATES WITH MAX DECR IN OUTFLOW RESISTANCE. EFFECT ON INTRAOCULAR PRESSURE OUTLASTS EFFECT ON OUTFLOW FACILITY...PILOCARPINE...MAY DECR AQUEOUS PRODUCTION., ...PILOCARPINE /HAS AS/...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES., ...PILOCARPINE...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES. IN THIS RESPECT...RESEMBLE CHOLINE ESTERS... | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OIL OR CRYSTALS, NEEDLES | |

CAS No. |

92-13-7, 54-71-7 | |

| Record name | Pilocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilocarpine [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pilocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pilocarpine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pilocarpine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MI4Q9DI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204-205 °C, 34 °C | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is pilocarpine and how does it interact with its target?

A1: this compound is a naturally occurring alkaloid that acts as a muscarinic acetylcholine receptor agonist. [] It exerts its effects by binding to muscarinic receptors, specifically the M3 subtype, mimicking the action of acetylcholine. [, , , ] This binding leads to various downstream effects depending on the tissue and receptor subtype involved. []

Q2: What is the significance of isothis compound in relation to this compound?

A4: Isothis compound is a stereoisomer of this compound naturally present in varying degrees in commercial this compound preparations. [] Although it coexists with this compound, its binding affinity for muscarinic cholinergic receptors is significantly lower. [] Consequently, the practical impact of isothis compound contamination in commercial preparations is minimal due to its low concentration and affinity. []

Q3: How does the body process and eliminate this compound?

A5: While detailed pharmacokinetic data from the provided abstracts is limited, studies indicate that this compound is absorbed readily after oral administration. [] Animal studies suggest that both P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) are involved in this compound transport, indicating a role for these transporters in this compound's distribution and elimination. []

Q4: How does this compound induce seizures in animal models of epilepsy?

A6: this compound is frequently used in rodent models to induce status epilepticus (SE), a condition mimicking human temporal lobe epilepsy. [, , , ] The this compound model involves administering a high dose of this compound, either as a bolus or via a ramping up dosing protocol. [] This induces a prolonged seizure activity, leading to hippocampal damage and subsequent spontaneous recurrent seizures. [, , ]

Q5: Are there variations in seizure susceptibility to this compound among different mice strains?

A7: Yes, studies demonstrate significant differences in this compound-induced seizure susceptibility among various substrains and even sublines of C57BL/6 mice. [] These differences, attributed to genetic variations, particularly X-chromosome linked variations, highlight the importance of carefully selecting and reporting mouse substrains for research involving this compound. []

Q6: What are the potential neuroprotective roles of UCP2 in this compound-induced epilepsy models?

A8: Studies in rat models of this compound-induced epilepsy show increased UCP2 mRNA expression in the acute phase following seizures. [] This increase appears to be associated with a reduction in oxidative stress markers and an increase in p-AKT expression, suggesting a potential neuroprotective role for UCP2 against seizure-induced excitotoxicity and mitochondrial impairment. []

Q7: Can this compound be used to manage overcorrection after radial keratotomy?

A11: Yes, clinical studies show that topical this compound effectively reduces overcorrections following radial keratotomy. [] this compound induces miosis and a myopic shift, effectively counteracting hyperopia. [, ] Furthermore, the corneal steepening induced by this compound appears to be maintained even after treatment cessation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.